molecular formula C11H7BrF3NO2 B1413886 Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate CAS No. 1807023-80-8

Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B1413886
CAS No.: 1807023-80-8
M. Wt: 322.08 g/mol
InChI Key: JHMVNQDFTRVSMJ-UHFFFAOYSA-N
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Description

. It is characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors. . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds for pharmaceutical research.

    Materials Science: It is employed in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Ethyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate can be compared with similar compounds such as:

    Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate: Similar structure but different substitution pattern.

    Mthis compound: Similar structure but different ester group. These compounds share similar reactivity but may differ in their physical properties and specific applications.

Properties

IUPAC Name

ethyl 6-bromo-3-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-7(12)4-3-6(5-16)9(8)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMVNQDFTRVSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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